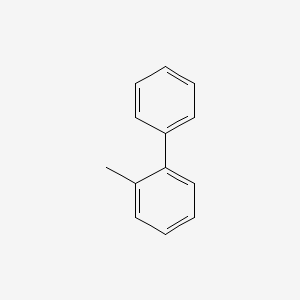

2-Methylbiphenyl

Descripción

Significance of 2-Methylbiphenyl (B165360) in Chemical Science and Technology

The importance of this compound in the chemical industry is multifaceted, stemming from its utility as a precursor and a functional material. It is primarily used as an intermediate in the synthesis of a range of more complex molecules. cymitquimica.comontosight.ai Its applications span the production of dyes, pharmaceuticals, and agrochemicals. cymitquimica.comontosight.ai

In materials science, derivatives of this compound are investigated for advanced applications. For instance, (2'-methylbiphenyl-3-yl)methanol is noted as a potential intermediate in the development of pharmaceuticals. cymitquimica.com Furthermore, this compound is a crucial starting material for producing 2-phenylbenzyl bromide, which is an important precursor for synthesizing certain indene (B144670) derivatives used in creating metallocene olefin polymerization catalysts. google.com The biphenyl (B1667301) structure is also a key component in compounds explored for their biological activity, including anti-inflammatory and antimicrobial properties. ontosight.ai

Mixtures containing methylbiphenyls, such as Sure Sol-175 and Sure Sol-177, have found application as dye carriers in the textile industry and as heat transfer fluids. nih.gov In the field of electronics, related methylbiphenyl isomers (m-methylbiphenyl) are used as π-spacers in the development of universal bipolar host materials for high-efficiency organic light-emitting diodes (OLEDs). acs.org These host materials are essential for fabricating phosphorescent OLEDs (PHOLEDs) that emit blue, green, and red light with high efficiency. acs.orgresearchgate.netrsc.org

The physical and chemical properties of this compound are well-documented and crucial for its handling and application in various synthetic procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H12 | cymitquimica.comnih.gov |

| Molecular Weight | 168.24 g/mol | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Aromatic | cymitquimica.com |

| Melting Point | -0.2 °C | nih.govthegoodscentscompany.com |

| Boiling Point | 255-256 °C | nih.govthegoodscentscompany.comfishersci.com |

| Density | 1.010 - 1.011 g/mL at 20-25 °C | nih.govchemicalbook.com |

| Flash Point | 107 °C (225 °F) | thegoodscentscompany.comfishersci.com |

| Solubility | Insoluble in water; soluble in ether and alcohol. | cymitquimica.comnih.gov |

| Refractive Index | 1.590 - 1.592 at 20 °C | thegoodscentscompany.com |

Historical Context of Biphenyl Chemistry Relevant to this compound Studies

The study of biphenyl and its derivatives has a rich history dating back nearly 160 years. rsc.org The development of synthetic methods to create the biaryl bond has been fundamental to organic chemistry and crucial for the synthesis of compounds like this compound.

Early efforts included the Wurtz-Fittig reaction, reported in 1862, which extended the Wurtz reaction to the coupling of an aryl halide with an alkyl halide using sodium metal. rsc.org This represented one of the first methods for forming a carbon-carbon bond between two aryl groups.

A significant milestone was the development of the Ullmann reaction in 1901 by Fritz Ullmann. rsc.orgmagtech.com.cnwikipedia.org This reaction traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.org For many decades, the Ullmann reaction was a cornerstone of biaryl synthesis, particularly in the dyestuff industry, though it often required harsh conditions such as high temperatures. magtech.com.cnwikipedia.org Modern advancements have led to milder conditions through the use of specialized ligands, reviving interest in this method. magtech.com.cnresearchgate.net

The latter half of the 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized biaryl synthesis. The Suzuki reaction, first published by Akira Suzuki in 1979, has become one of the most versatile and widely used methods. wikipedia.orglibretexts.org It involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org The Suzuki reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a preferred method for synthesizing a wide array of substituted biphenyls. acs.orgscielo.br

The history of biphenyl chemistry also includes the significant chapter of polychlorinated biphenyls (PCBs). First commercially produced in 1929, PCBs were widely used as dielectric and coolant fluids in electrical equipment due to their chemical stability and insulating properties. environmentalchemistry.comnih.gov However, their environmental persistence and toxicity led to their ban in many countries by the late 1970s. ebsco.combritannica.com This history underscores the lasting environmental and health impact that certain classes of biphenyl derivatives can have. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLIZEAXNXSFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881160 | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992), Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992), 255.3 °C | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °F (NTP, 1992), Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water. | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.993 (NTP, 1992) - Less dense than water; will float, Sure Sol-170 boiling: 254-266 °C; vapor density: >5.0; specific gravity 1.000. /Sure Sol-170 contains 55% methylbiphenyls, 14% biphenyl, 31% other C12+ aromatic hydrocarbons by weight/, Density/specific gravity: 2-methyl: 1.010 (22/4), 3-methyl: 1.0182 (17/4), 4-methyl: 1.015 (27). | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

greater than 5 (NTP, 1992) (Relative to Air) | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 100 °F (NTP, 1992), 0.02 [mmHg], 0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/ | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28652-72-4, 643-58-3 | |

| Record name | METHYL BIPHENYL (MIXED ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20622 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X937MQ8S1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point: 2-methyl: -0.2 °C; 3-methyl: 4.5 °C; 4-methyl: 49-50 °C. | |

| Record name | METHYLBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for 2 Methylbiphenyl and Its Precursors

Catalytic Cross-Coupling Approaches to 2-Methylbiphenyl (B165360)

Catalytic cross-coupling reactions represent the cornerstone of modern biaryl synthesis, offering high efficiency and functional group tolerance. Several palladium- and nickel-catalyzed methods are instrumental in the formation of the carbon-carbon bond central to the this compound structure.

Suzuki-Miyaura Coupling Strategies for this compound Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation. It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, common strategies involve coupling an o-tolylboronic acid with a phenyl halide or, conversely, phenylboronic acid with a 2-halotoluene. spu.eduorgsyn.org

Research has demonstrated that even sterically hindered substrates can undergo this coupling effectively. For instance, the reaction of o-tolylboronic acid with 4-iodoanisole (B42571) proceeds to completion. orgsyn.org The choice of catalyst, base, and solvent system is critical for optimizing reaction yield and minimizing side products. Ligandless palladium systems, such as palladium acetate (B1210297) in acetone, have been shown to be effective, avoiding phosphine-related side reactions like aryl-aryl exchange. orgsyn.org Other studies have employed nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes to catalyze the reaction between phenylboronic acid and 2-bromotoluene (B146081). nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for this compound Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromotoluene | Phenylboronic acid | PEPPSI-type Pd-NHC complex | K₂CO₃ | Dioxane | High | nih.gov |

| Iodobenzene | o-Tolylboronic acid | Pd(OAc)₂ (ligandless) | K₂CO₃ | Acetone/Water | Not specified | orgsyn.org |

| 2-Iodotoluene | Phenylboronic acid | PS-PEG-terpyridine-Pd(II) | K₂CO₃ | Water | 80% | researchgate.net |

Kumada, Negishi, and Hiyama Coupling Applications for this compound Formation

Beyond the Suzuki reaction, other cross-coupling methods are valuable for synthesizing this compound.

The Kumada coupling utilizes a Grignard reagent and an aryl halide, typically catalyzed by a nickel or palladium complex. rsc.org For example, the reaction of an o-tolylmagnesium halide with a phenyl halide can produce this compound. google.com Nickel-phosphine catalyst systems are often employed for these transformations. rsc.orggoogle.com

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method offers high regio- and chemoselectivity in the synthesis of unsymmetrical biaryls. rsc.org The reaction can be used to couple o-tolylzinc chloride with a phenyl halide to form the target molecule. wikipedia.org The tolerance for various functional groups is a significant advantage of this method. orgsyn.org

The Hiyama coupling employs an organosilane and an organic halide, activated by a fluoride (B91410) source or base. organic-chemistry.org This reaction is a powerful alternative to other cross-coupling methods, particularly due to the low toxicity and stability of organosilanes. organic-chemistry.org The synthesis of this compound via Hiyama coupling has been demonstrated using palladium nanoparticles supported on PAMAM dendrimers as catalysts, achieving yields between 38-52%. mdpi.com

Table 2: Kumada, Negishi, and Hiyama Coupling Data

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Kumada | o-Tolylmagnesium chloride/bromide | Chlorobenzene (B131634) | Anhydrous Nickel(II) halide / triarylphosphine | High (>95%) | google.com |

| Negishi | o-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | Not specified | wikipedia.org |

| Hiyama | Phenyltrimethoxysilane | 2-Iodotoluene | G2-Pd(0) dendrimer | 52% | mdpi.com |

Ullmann and Wurtz-Fittig Reactions in this compound Synthesis

The Ullmann reaction , discovered in 1901, is a classical method for forming a C-C bond between two aryl halides using stoichiometric amounts of copper metal at high temperatures. acs.orgorganic-chemistry.org The synthesis of a symmetrical biaryl is the most common application, but unsymmetrical variations are possible. acs.org While effective, the reaction often requires harsh conditions (temperatures >200 °C), though modern improvements have allowed for milder conditions. acs.org

The Wurtz-Fittig reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.orgtestbook.comdoubtnut.com To form this compound, this would conceptually involve the reaction of a 2-halotoluene with a phenyl halide and sodium. A key challenge is the formation of side products (biphenyl from phenyl halide coupling, and 1,2-diphenylethane (B90400) from tolyl halide coupling). The reaction's utility is often limited by these side reactions and the requirement for highly reactive sodium metal. jk-sci.com The mechanism is thought to involve either radical intermediates or organosodium species. wikipedia.org

Reduction Methodologies for Aromatic Carboxylic Acids to Yield this compound

An alternative synthetic route to this compound involves the reduction of a corresponding carboxylic acid precursor. Biphenyl-2-carboxylic acid can be efficiently converted to this compound. A notable method utilizes a combination of trichlorosilane (B8805176) (HSiCl₃) and tri-n-propylamine. orgsyn.orgorgsyn.org This procedure offers a significant improvement in yield over previous multi-step methods that involved reduction to an alcohol, conversion to a tosylate, and a final reduction step. orgsyn.org

The reaction proceeds by first forming a silyl (B83357) ester intermediate from the carboxylic acid and trichlorosilane. Subsequent addition of the amine base facilitates the reduction to the methyl group. This one-pot procedure provides this compound in good yields (74-80%). orgsyn.org

Table 3: Reduction of Biphenyl-2-carboxylic Acid

| Precursor | Reducing Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Biphenyl-2-carboxylic acid | Trichlorosilane | Tri-n-propylamine | Acetonitrile | 74-80% | orgsyn.org |

Grignard Reagent Based Syntheses of this compound

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. One of the primary routes to this compound using this chemistry is a cross-coupling reaction, as seen in the Kumada coupling. This involves reacting an o-tolylmagnesium halide with a phenyl halide. google.com A patent describes a high-yield process where o-tolylmagnesium chloride or bromide is reacted with chlorobenzene in tetrahydrofuran (B95107) (THF) with a nickel-phosphine catalyst, achieving a purity of at least 95% for this compound. google.comwipo.int This method was found to be surprisingly more effective with chlorobenzene in THF than with the more reactive bromobenzene. google.com

Methylation Reactions Utilizing Trimethylphosphate for this compound Formation

Trimethylphosphate (PO(OMe)₃) has emerged as an effective and safer methylating agent compared to more toxic reagents like dimethyl sulfate. rsc.org It can be used in the copper-catalyzed methylation of arylboronic esters. A study demonstrated a highly efficient synthesis of this compound from the corresponding 2-biphenylboronic acid pinacol (B44631) ester. nih.gov

In this process, trimethylphosphate acts as a slow-release source of the methyl group. The reaction of the boronic ester with PO(OMe)₃ in the presence of a copper catalyst resulted in a 97% yield of this compound. This was substantially higher than the yields obtained using conventional methylating agents like methyl iodide (27%) or methyl tosylate (33%) under similar conditions, highlighting the clear advantage of trimethylphosphate for this transformation. nih.gov

Mechanistic Organic Chemistry Studies of 2 Methylbiphenyl Reactions

Investigations into Electrophilic Aromatic Substitution (EAS) of 2-Methylbiphenyl (B165360)

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. spu.edu The introduction of substituents onto the biphenyl (B1667301) framework is governed by the electronic and steric properties of the groups already present on the rings. In the case of this compound, the interplay between the activating methyl group and the steric hindrance it imposes creates a complex scenario for predicting the regiochemical outcomes of EAS reactions.

Regioselectivity in the Nitration of this compound

The nitration of this compound serves as a key reaction to probe the directing effects of its substituents. Research into the regiochemistry of this reaction has revealed specific patterns of substitution. Preliminary findings from the nitration of this compound indicate that substitution is favored on the methylated phenyl ring. spu.eduspu.eduspu.edu This outcome is notable because in many biphenyl systems, substitution occurs on the unsubstituted ring, particularly at the para position, due to the phenyl group's activating, ortho, para-directing nature. The preference for nitration on the methyl-bearing ring suggests a significant influence of the 2-methyl group on the reaction's pathway. spu.eduspu.edu For the related isomers, 3-methylbiphenyl (B165614) and 4-methylbiphenyl, the major nitration products are formed ortho and para to the methyl group and para to the ring containing the methyl group, respectively. spu.edu

Steric Effects and Planarization of Carbocation Intermediates in EAS

The regioselectivity observed in the nitration of this compound is strongly linked to steric effects and the geometry of the carbocation intermediate, known as an arenium ion or sigma complex. pearson.comtotal-synthesis.com For the phenyl group to exert its full resonance-stabilizing effect on the adjacent ring during an EAS reaction, the two rings must adopt a planar conformation in the transition state. spu.edu However, the presence of the methyl group at the 2-position creates significant steric hindrance, which opposes the planarization of the biphenyl system. spu.eduspu.edu

This steric restriction of planarization increases the activation energy for electrophilic attack on the unsubstituted ring. spu.edu Consequently, the reaction pathway that avoids this high-energy planar transition state becomes more favorable. The nitration predominantly occurs on the methylated ring, as this pathway's intermediate does not require the two phenyl rings to be coplanar for stabilization. spu.eduspu.eduspu.edu This finding suggests that this compound likely reacts from a non-planar geometry, in contrast to 3- and 4-methylbiphenyl, which are believed to remain planar during the reaction. spu.edu The steric hindrance presented by bulky directing groups generally favors the formation of the para product over the ortho product because it places the incoming electrophile in a less sterically crowded position. youtube.com

Kinetic Analyses of Competitive Nitration Reactions Involving this compound

Kinetic studies of competitive reactions provide quantitative insight into the relative reactivity of different aromatic compounds. To establish a framework for assessing the reaction rate of this compound, proof-of-concept competitive nitration experiments have been conducted with biphenyl and toluene (B28343). spu.eduspu.edu In these experiments, equimolar amounts of the two substrates are subjected to nitrating conditions, and the product ratio is analyzed to determine the relative rates.

One such study showed that biphenyl undergoes nitration approximately 1.87 to 2.1 times faster than toluene. spu.eduspu.edu This result provides a baseline for future kinetic assessments that will directly include this compound, allowing for a quantitative determination of the steric hindrance effect on its reaction rate compared to less hindered analogues. spu.eduspu.edu

Table 1: Relative Reaction Rates in Competitive Nitration

| Competing Substrates | Relative Rate of Nitration (kbiphenyl / ktoluene) | Reference |

|---|---|---|

| Biphenyl vs. Toluene | 1.87 ± 0.61 (95% C.I.) | spu.eduspu.edu |

| Biphenyl vs. Toluene | 2.1 | spu.edu |

Detailed Mechanistic Pathways of Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are powerful methods for the synthesis of biaryls, including this compound. rsc.orgrsc.org These reactions generally proceed through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgacs.org For instance, this compound has been synthesized in 95% yield via the Suzuki-Miyaura cross-coupling of 2-bromotoluene (B146081) with phenylboronic acid, mediated by a palladium catalyst. escholarship.org

Oxidative Addition and Reductive Elimination Mechanisms

The catalytic cycle typically begins with oxidative addition . In this step, an aryl halide (e.g., 2-bromotoluene) reacts with a low-valent metal complex, usually Pd(0). libretexts.org The palladium center inserts itself into the carbon-halogen bond, leading to a new organopalladium(II) complex. rsc.orglibretexts.org This process involves an increase in the coordination number and the formal oxidation state of the metal from 0 to +2. libretexts.org The rate of oxidative addition can be influenced by the electronic properties of the substituents on the aryl halide; electron-withdrawing groups can decrease the rate by reducing the electron density at the palladium center. inorgchemres.org

The final step of the catalytic cycle is reductive elimination . From a Pd(II) intermediate that now bears both aryl groups (one from the aryl halide and one from the transmetalation step), the two organic ligands couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (e.g., this compound). libretexts.org This step reduces the palladium's oxidation state back to Pd(0), thus regenerating the active catalyst and allowing the cycle to continue. rsc.orglibretexts.org In some systems, the reductive elimination step can be rate-limiting, particularly when electron-donating groups are present on the aryl halide, which can increase the rate of the initial oxidative addition step. inorgchemres.org Studies on platinum(II) complexes have also demonstrated the intermolecular oxidative addition of aryl halides, followed by C-C reductive elimination to form products like this compound. chemrxiv.orgamazonaws.com

Transmetalation Processes in Catalytic Cycles

Following oxidative addition, transmetalation occurs. This step involves the transfer of an organic group (e.g., the phenyl group from phenylboronic acid in a Suzuki reaction) from an organometallic reagent to the palladium(II) center. rsc.orgacs.org In the Suzuki-Miyaura reaction, the organoboron compound is typically activated by a base to form a more nucleophilic borate (B1201080) complex, which facilitates the transfer of the aryl group to the palladium complex. wiley-vch.de

Catalysis and Ligand Development for 2 Methylbiphenyl Transformations

Palladium-Catalyzed Systems for 2-Methylbiphenyl (B165360) Synthesis and Derivatization

Palladium catalysis stands as a cornerstone in the formation of the biaryl linkage in this compound. The versatility of palladium allows for its application in various forms, from nanoparticles to discrete molecular complexes, each offering unique advantages in cross-coupling reactions.

Palladium(0) nanoparticles (Pd(0) NPs) have emerged as highly active and often reusable catalysts for carbon-carbon bond formation, including the synthesis of this compound. Their high surface-area-to-volume ratio provides a large number of accessible catalytic sites. The catalytic activity of Pd NPs is size-dependent, with smaller particles generally exhibiting higher reactivity. acs.org

The synthesis of this compound via Suzuki-Miyaura coupling has been successfully achieved using Pd NPs. For instance, Pd NPs supported on graphene oxide have been utilized as catalysts. In some cases, the formation of this compound is observed as a byproduct in carbonylative Suzuki-Miyaura cross-coupling reactions, highlighting the propensity of these catalysts to facilitate direct biaryl coupling. mdpi.com The stability and recyclability of these nanoparticle catalysts are critical for practical applications. Stabilizing agents, such as polymers and surfactants, are often employed to prevent aggregation and deactivation of the nanoparticles. acs.org For example, polyvinylpyrrolidone (B124986) (PVP) and poly(amidoamine) (PAMAM) dendrimers have been shown to effectively stabilize Pd(0) NPs. mdpi.com

Research has also focused on the mechanism of catalysis, with evidence suggesting that in some systems, the nanoparticles may act as a reservoir for catalytically active soluble palladium species that are leached into the reaction medium. rsc.org The choice of solvent and base also plays a crucial role in the efficiency of Pd NP-catalyzed reactions. For example, a mixture of ethanol (B145695) and water has been found to be an effective medium for Suzuki-Miyaura reactions catalyzed by PVA-encapsulated Pd nanoparticles. acs.org

Table 1: Performance of Palladium Nanoparticle Catalysts in this compound Synthesis

| Catalyst System | Reaction | Substrates | Yield of this compound | Reference |

|---|---|---|---|---|

| Pd/GO-TiO₂ | Carbonylative Suzuki-Miyaura | Aryl iodide, Arylboronic acid | Noted as byproduct | mdpi.com |

| PVA-encapsulated Pd NPs | Suzuki-Miyaura Coupling | 2-Bromotoluene (B146081), Phenylboronic acid | 98-100% | acs.org |

| Triazolyl polysiloxane-supported Pd NPs | Suzuki-Miyaura Coupling | 2-Bromotoluene, Phenylboronic acid | High yield | researchgate.net |

Dendrimers, with their well-defined, hyperbranched architecture, serve as excellent supports for palladium nanoparticles, creating catalysts with enhanced stability and recyclability. Poly(amidoamine) (PAMAM) dendrimers are frequently used to encapsulate or stabilize Pd(0) nanoparticles, preventing their aggregation and maintaining catalytic activity over multiple cycles. mdpi.comresearchgate.net

Dendrimer-supported palladium catalysts have been effectively employed in the synthesis of this compound through reactions like the Suzuki-Miyaura and Hiyama cross-couplings. mdpi.comresearchgate.net The generation of the dendrimer plays a significant role in the catalytic performance. For instance, in a study using PAMAM dendrimers of generations G2, G3, and G4 to support Pd(0) nanoparticles, the G2-Pd catalyst, containing an unmodified dendrimer, exhibited the highest productivity in the Suzuki-Miyaura reaction, affording this compound in yields of 85–100%. mdpi.comresearchgate.net The same study noted that the efficiency of the Hiyama coupling to form this compound was lower, with yields ranging from 38–52%. mdpi.com

The interior of the dendrimer can provide a unique microenvironment for the catalytic reaction, influencing its selectivity. Furthermore, the exterior functional groups of the dendrimer can be modified to tune the solubility and recovery of the catalyst. Hydroxyl-terminated PAMAM dendrimers have been used to create dendrimer-encapsulated Pd nanoparticles that show catalytic activity in Suzuki coupling reactions. rsc.org

Table 2: Yield of this compound using Dendrimer-Supported Palladium Catalysts

| Catalyst | Reaction | Yield (%) | Reference |

|---|---|---|---|

| G2-Pd | Suzuki-Miyaura | 85-100 | mdpi.comresearchgate.net |

| G3-Pd | Suzuki-Miyaura | High | mdpi.comresearchgate.net |

| G2-Pd | Hiyama Coupling | 52 | mdpi.comresearchgate.net |

| G3-Pd | Hiyama Coupling | Lower than G2-Pd | mdpi.comresearchgate.net |

The use of palladium complexes with sterically hindered ligands is a highly effective strategy for the synthesis of this compound and its derivatives, particularly for challenging cross-coupling reactions involving sterically demanding substrates. These bulky ligands promote the reductive elimination step of the catalytic cycle and can prevent the formation of undesired side products.

Triarylphosphines with bulky substituents, such as tri(o-tolyl)phosphine, have been shown to be effective ligands in Suzuki coupling reactions. The steric bulk of these ligands can suppress side reactions like aryl-aryl exchange between the palladium-bound aryl group and the phosphine (B1218219) ligand itself. orgsyn.org

A significant advancement in this area is the development of biaryl phosphine ligands, often referred to as Buchwald ligands. These ligands, characterized by a biaryl backbone, possess both steric bulk and electron-rich properties that facilitate the oxidative addition of aryl chlorides and support a stable catalytic system. liv.ac.uk Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are highly effective for the Suzuki-Miyaura coupling of sterically hindered substrates. chemicalbook.com The synthesis of sterically crowded biaryls is a key application for these catalyst systems. organic-chemistry.org

The choice of solvent, base, and reaction temperature is also critical when using these sophisticated catalyst systems. For example, the use of potassium phosphate (B84403) as a base in a mixture of DME and water has been shown to be effective for Suzuki couplings catalyzed by palladium with tris(2-methoxyphenyl)phosphine (B1216234) as a ligand, which is noted for its air stability and bulk. nih.gov

Role of Dendrimer-Supported Palladium Catalysts

Nickel and Copper Catalysis in this compound Chemistry

While palladium catalysts are dominant, nickel and copper-based systems offer cost-effective and sometimes complementary alternatives for the synthesis of this compound.

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, have been employed for the synthesis of this compound. This reaction typically involves the coupling of a Grignard reagent with an aryl halide. A notable process involves the reaction of an o-tolylmagnesium Grignard reagent with chlorobenzene (B131634) in the presence of a nickel(II) halide and a triarylphosphine ligand in a tetrahydrofuran (B95107) medium. This method has been shown to produce this compound in high yield and purity. chemicalbook.com The use of N-heterocyclic carbene (NHC) ligands with nickel has also been explored for Kumada cross-coupling reactions. nii.ac.jp Furthermore, air-stable nickel(II) precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], have been developed to simplify the application of nickel catalysis in a variety of transformations.

Copper catalysis has been particularly useful for the methylation of arylboronic esters to produce methylated arenes, including this compound. One effective method utilizes trimethylphosphate as a mild and efficient methylating agent in a copper- and iodide-cocatalyzed reaction. This approach has demonstrated high yields for the synthesis of this compound from the corresponding arylboronic ester, significantly outperforming more traditional methylating agents like methyl iodide or methyl tosylate under similar copper-catalyzed conditions. nih.govnih.gov This method is valued for its functional group tolerance, which is attributed to a slow-release mechanism of the methylating agent. berkeley.edu

Table 3: Nickel and Copper-Catalyzed Synthesis of this compound

| Catalyst System | Reaction Type | Substrates | Yield of this compound (%) | Reference |

|---|---|---|---|---|

| Ni(II) halide / triarylphosphine | Kumada Coupling | o-tolylmagnesium Grignard, chlorobenzene | High | chemicalbook.com |

| CuI / LiI | Methylation of Arylboronic Ester | 2-Biphenylboronic ester, PO(OMe)₃ | 97 | nih.gov |

Development and Application of Phosphine Ligands in this compound Reactions

The development of advanced phosphine ligands has been a driving force in improving the efficiency and scope of palladium-catalyzed reactions for synthesizing this compound. These ligands are designed to be electron-rich and sterically demanding to facilitate key steps in the catalytic cycle.

2-(Dicyclohexylphosphino)-2'-methylbiphenyl (B1349324), commonly known as MePhos, is a prominent member of the Buchwald family of biaryl phosphine ligands. mdpi.comrsc.org Its structure, featuring a dicyclohexylphosphino group and a methyl-substituted biaryl backbone, provides the requisite steric bulk and electron-donating properties for high catalytic activity.

MePhos is extensively used as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and the formation of α-arylketones. chemicalbook.commdpi.com In the context of this compound chemistry, MePhos and its analogues are instrumental in the synthesis of more complex derivatives. For instance, a Pd/C-MePhos catalytic system has been shown to be effective in the Suzuki coupling of aryl chlorides. mdpi.com The ligand's ability to stabilize the palladium catalyst and promote efficient turnover makes it suitable for reactions involving less reactive aryl chlorides and for the construction of sterically hindered biaryl systems.

The application of MePhos has been noted in the synthesis of various complex molecules where the formation of a biaryl bond is a key step. nih.govresearchgate.net Its effectiveness stems from the ability of the bulky dicyclohexylphosphino group and the biaryl framework to promote the crucial reductive elimination step in the catalytic cycle, leading to the formation of the desired C-C bond.

Table 4: Applications of MePhos in Palladium-Catalyzed Reactions

| Reaction Type | Substrates | Catalyst System | Noted Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl chlorides, Arylboronic acids | Pd/C, MePhos | Synthesis of biaryls | mdpi.com |

| Formation of α-arylketones | - | Pd-MePhos | General | chemicalbook.com |

| Buchwald-Hartwig Amination | - | Pd-MePhos | General | chemicalbook.com |

| Migratory Cycloannulation | Unactivated alkenes, Anilines | Pd₂(dba)₃, MePhos | Synthesis of azaheterocycles | nih.govresearchgate.net |

Synthesis and Functionalization of 2 Methylbiphenyl Derivatives

Synthesis of 2-Cyano-4'-methylbiphenyl (B41195) as a Key Intermediate

2-Cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), is a pivotal intermediate in the synthesis of sartan-based antihypertensive drugs, such as losartan, valsartan, and irbesartan. google.commubychem.com The high demand for these pharmaceuticals has driven extensive research into efficient and industrially scalable synthetic methods for this compound. google.com

Several synthetic strategies have been developed, with transition-metal-catalyzed cross-coupling reactions being the most prominent. These methods often involve the coupling of a derivative of o-chlorobenzonitrile or o-bromobenzonitrile with a tolyl-containing reagent. asianpubs.org

Common Synthetic Routes:

Grignard Reagent-Based Coupling: This method involves the reaction of a Grignard reagent, such as p-tolylmagnesium chloride, with o-chlorobenzonitrile. google.comdissertationtopic.net The reaction is typically catalyzed by transition metals like manganese (Mn), nickel (Ni), or cobalt (Co). asianpubs.orgdissertationtopic.net The use of a toluene-tetrahydrofuran mixed solvent system has been shown to improve reaction yields. asianpubs.orgresearchgate.net One approach involves reacting magnesium powder and p-chlorotoluene to form the Grignard reagent, which is then coupled with o-chlorobenzonitrile using a manganese chloride catalyst. google.com Another method uses a nickel-manganese composite catalyst. patsnap.com

Suzuki-Miyaura Coupling: This is a widely used method that couples an aryl halide with an arylboronic acid. google.com A common route involves the reaction of p-tolylboronic acid with 2-chlorobenzonitrile, catalyzed by a palladium complex. google.comscirp.org Variations include using a polystyrene-triphenylphosphine supported palladium catalyst to facilitate catalyst recovery and reuse. patsnap.com The Suzuki coupling often boasts high yields (93-95%) and produces no by-products, though it can require harsh conditions, such as low temperatures for the preparation of the boronic acid, and may generate significant inorganic waste. google.com

Negishi Coupling: This route uses an organozinc reagent. For example, o-chlorobenzonitrile can be coupled with a tolylzinc reagent in a reaction catalyzed by palladium and nickel complexes. While the starting materials are readily available, the catalysts can be expensive. google.com

Below is a table summarizing various catalytic systems employed for the synthesis of 2-cyano-4'-methylbiphenyl.

| Coupling Type | Reactants | Catalyst | Solvent | Yield | Reference |

| Grignard | o-chlorobenzonitrile, p-tolylmagnesium chloride | MnCl₂ | THF | Moderate | asianpubs.org |

| Grignard | o-chlorobenzonitrile, p-tolylmagnesium chloride | Ni(PPh₃)₂Cl₂ | Toluene (B28343)/THF | 81.8% | asianpubs.org |

| Suzuki | o-chlorobenzonitrile, p-methylboronic acid | NiCl(PPh₃)₂ | - | 93-95% | google.com |

| Suzuki | 2-chlorobenzonitrile, para-tolylboronic acid | TPPTS/Pd complex | Water/Organic | High | scirp.org |

| Grignard | o-chlorobenzonitrile, p-chlorotoluene | Ni/Mn composite | - | - | patsnap.com |

Preparation of 2-Methyl-3-biphenylmethanol (B137470) for Insecticide Synthesis

Several synthetic pathways to 2-methyl-3-biphenylmethanol have been established:

Grignard-Based Routes: One common industrial method involves a multi-step process starting with 2,6-dichlorotoluene. environmentclearance.nic.in A primary Grignard reaction is performed with magnesium in tetrahydrofuran (B95107) (THF), followed by a condensation reaction with bromobenzene. environmentclearance.nic.in This produces 3-chloro-2-methylbiphenyl. A second Grignard reaction using this intermediate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) and subsequent reduction with a reagent like potassium borohydride, yields the final product. chembk.comenvironmentclearance.nic.in Some methods have been developed using toluene as a solvent to avoid issues with water content in recycled THF. google.com

Suzuki Coupling: A more direct approach utilizes a Suzuki coupling reaction. chemicalbook.comchemicalbook.com For instance, (3-bromo-2-methylphenyl)methanol (B1336436) can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium bicarbonate. chemicalbook.com This method can achieve high yields, with one report citing a 98% yield. chemicalbook.com Another variation starts with 3-bromo-2-methylbenzoic acid, which is first coupled with a phenyl boronic acid or borate (B1201080) and then reduced to the alcohol. google.com

The following table outlines two distinct synthetic approaches to 2-methyl-3-biphenylmethanol.

| Synthetic Approach | Key Reactants | Key Reagents | Yield | Reference |

| Suzuki Coupling | (3-bromo-2-methylphenyl)methanol, Phenylboronic acid | Pd(dppf)Cl₂, NaHCO₃ | 98% | chemicalbook.com |

| Grignard Reactions | 3-chloro-2-methylbiphenyl, Magnesium, DMF | KBH₄ (for reduction) | 70.8% | chembk.com |

Design and Synthesis of Coumarin (B35378) Derivatives Bearing 2-Methylbiphenyl (B165360) Moieties

Coumarins are a class of naturally occurring compounds known for a wide range of biological activities. researchgate.net By incorporating a this compound moiety into the coumarin scaffold, researchers have developed novel hybrid molecules with potential therapeutic applications, particularly in oncology. hep.com.cnbenthamscience.com

A hybrid pharmacophore approach has been used to design and synthesize a series of coumarin derivatives featuring the this compound group. hep.com.cn These compounds were evaluated for their in vitro anticancer activities against various cancer cell lines, including MCF-7 (breast), A549 (lung), H460 (lung), and HT29 (colon), as well as for their ability to inhibit the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. hep.com.cn

The synthesis typically involves linking the this compound group to the coumarin core via an ether linkage. One study reported a compound, designated 11o , which demonstrated the most potent anticancer activity among the series, with IC₅₀ values of 6.45, 8.65, 6.57, and 8.13 μmol/L against the four tested cancer cell lines, respectively. hep.com.cn This compound also showed the ability to effectively inhibit the binding of PD-1/PD-L1, suggesting its potential as a lead compound for further development in cancer therapy. hep.com.cn

Formation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives

The 1,2,3-triazole ring is a valuable pharmacophore that can be readily synthesized via "click chemistry" and is known to improve the pharmacokinetic properties of drug candidates. nih.govresearchgate.net Researchers have combined the this compound scaffold with 1,2,3-triazole and benzonitrile (B105546) moieties to create novel derivatives aimed at inhibiting the PD-1/PD-L1 interaction for cancer immunotherapy. nih.govscialert.netacs.org

The synthesis of these complex hybrids typically involves several steps:

Preparation of an Azide (B81097) Precursor: A benzonitrile derivative containing an azide group is synthesized.

Preparation of an Alkyne Precursor: (this compound-3-yl)methanol is used as a starting material to create a fragment containing a terminal alkyne. nih.govscialert.net For example, 2-hydroxy-4-((this compound-3-yl)methoxy)benzaldehyde is prepared and then reacted with propargyl bromide to introduce the alkyne functionality. nih.gov

Click Chemistry: The azide and alkyne precursors are joined together using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a hallmark of click chemistry, to form the 1,2,3-triazole ring. scialert.netbohrium.com

Further Functionalization: The resulting triazole derivative can be further modified. For instance, reductive amination can be used to introduce various substituted piperazine (B1678402) groups. nih.gov

In one study, a series of 3-(4-((5-((this compound-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives was synthesized and evaluated. nih.govnih.gov Compound 7 from this series was identified as the most potent inhibitor of PD-1/PD-L1 binding, with an IC₅₀ value of 8.52 μM. nih.govacs.org

Synthesis of Sulfonamide Derivatives Containing this compound Scaffolds

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer activities. researchgate.networldleadershipacademy.live The incorporation of a biphenyl (B1667301) scaffold into sulfonamide derivatives has been a successful strategy in medicinal chemistry, notably in the development of angiotensin II (AT₁) receptor antagonists.

Researchers have designed and synthesized series of 4'-[(benzimidazole-1-yl)methyl]biphenyl-2-sulfonamide derivatives as dual antagonists for both the angiotensin II AT₁ and endothelin A (ETₐ) receptors. nih.govrsc.orgrsc.org These dual-action compounds are of interest for treating hypertension and related cardiovascular diseases. rsc.org The synthesis involves creating the biphenyl-2-sulfonamide core and then attaching a functionalized benzimidazole (B57391) moiety at the 4'-position.

One study identified a compound, Ig , which potently antagonized both AT₁ and ETₐ receptors with IC₅₀ values of 8.5 nM and 8.9 nM, respectively. nih.gov Structure-activity relationship (SAR) studies on such derivatives have highlighted the importance of the biphenyl group, the ortho-sulfonamide group, and a heterocyclic ring for potent dual antagonistic activity. rsc.org

Strategies for Isomer-Specific Methylbiphenyl Synthesis

The synthesis of methylbiphenyls can result in different isomers (2-methyl, 3-methyl, 4-methyl), and achieving isomer-specificity is a significant challenge in synthetic chemistry. The properties and applications of methylbiphenyl derivatives are highly dependent on the position of the methyl group. For instance, steric hindrance from the ortho-methyl group in this compound can influence the conformation and reactivity of the molecule.

The Suzuki-Miyaura coupling is a powerful tool for constructing biphenyl systems with high regioselectivity. The specific isomers of the starting materials—the aryl halide and the arylboronic acid—directly determine the structure of the final biphenyl product.

Strategies for Isomer-Specific Synthesis:

Directed Ortho-Metalation (DoM): This strategy allows for the specific functionalization of an aromatic ring at the position ortho to a directing group. For the synthesis of this compound derivatives, one could start with a directing group on one ring, perform ortho-lithiation or borylation, and then carry out a cross-coupling reaction with the other appropriately substituted phenyl ring.

Steric Hindrance Control: The steric bulk of catalysts and reactants can be exploited to favor the formation of certain isomers. In some coupling reactions, bulky ligands on the metal catalyst can hinder reaction at more sterically crowded positions, thereby favoring less hindered products. Conversely, specific ligand designs can promote ortho-coupling.

Precursor-Defined Coupling: The most straightforward strategy is the use of isomerically pure starting materials in cross-coupling reactions. To synthesize this compound specifically, one would use a 2-substituted phenyl derivative and a phenyl derivative in a cross-coupling reaction. For example:

Coupling of 2-chlorotoluene (B165313) with phenylboronic acid.

Coupling of 2-tolylboronic acid with a halobenzene (e.g., bromobenzene). scirp.org

Research has shown that yields for Suzuki couplings involving ortho-substituted reactants (like those needed for this compound derivatives) can sometimes be lower compared to meta- or para-substituted reactants, presumably due to steric hindrance. scirp.org Despite this, the high fidelity of the reaction makes it the premier method for ensuring isomer-specific synthesis.

Advanced Spectroscopic and Structural Characterization in 2 Methylbiphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides information on the number of different types of protons, their electronic environment, and their connectivity within the molecule. libretexts.org

The ¹H NMR spectrum of 2-Methylbiphenyl (B165360) provides distinct signals that confirm its structure. The methyl group protons typically appear as a singlet around δ 2.26-2.55 ppm. mdpi.comorgsyn.org The aromatic protons, due to their varied electronic environments, resonate as a complex multiplet in the region of δ 7.20-7.57 ppm. mdpi.com

The ¹³C NMR spectrum further corroborates the structure, with the methyl carbon appearing at approximately δ 20.4 ppm. mdpi.com The aromatic carbons exhibit a series of signals between δ 125.7 and 141.9 ppm, reflecting the different carbon environments within the two phenyl rings. mdpi.com

Interactive Data Table: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.26 - 2.55 | Singlet | CH₃ | mdpi.comorgsyn.org |

| ¹H | 7.20 - 7.57 | Multiplet | Aromatic Protons | mdpi.com |

| ¹³C | 20.4 | - | CH₃ | mdpi.com |

| ¹³C | 125.7 - 141.9 | - | Aromatic Carbons | mdpi.com |

Infrared (IR) Spectroscopy Investigations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. beilstein-journals.org

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-IR spectroscopy are commonly used to obtain the vibrational spectrum of this compound. The spectra exhibit characteristic absorption bands corresponding to the aromatic C-H stretching vibrations, typically observed around 3061 cm⁻¹. mdpi.com Aromatic ring stretching vibrations are evident from strong bands near 1600 cm⁻¹ and 1480 cm⁻¹. mdpi.comorgsyn.org The presence of the methyl group is confirmed by a medium intensity band around 1380 cm⁻¹. orgsyn.org

Vapor phase IR spectroscopy provides information about the molecule in its gaseous state, free from intermolecular interactions that occur in condensed phases. The vapor phase IR spectrum of this compound is available in public databases such as the NIST WebBook and from suppliers like Sigma-Aldrich. nih.govnist.gov These spectra are valuable for comparative analysis and for understanding the intrinsic vibrational modes of the isolated molecule.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Aromatic C-H Stretch | ~3061 | - | mdpi.com |

| Aromatic Ring Stretch | ~1600 | Medium | orgsyn.org |

| Aromatic Ring Stretch | ~1480 | Medium-Strong | mdpi.comorgsyn.org |

| CH₃ Deformation | ~1380 | Medium | orgsyn.org |

FTIR and ATR-IR Spectral Analysis

Mass Spectrometry (GC/MS) for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used to determine the purity of this compound and to identify it as a product in various chemical reactions. spu.edu

In GC/MS analysis, this compound is separated from other components in a mixture and then ionized. The resulting mass spectrum shows a molecular ion peak (M⁺) at an m/z ratio of 168, which corresponds to its molecular weight. mdpi.com The fragmentation pattern, including characteristic fragments, provides further confirmation of its identity. GC/MS is also a crucial tool for detecting and quantifying this compound in environmental and biological samples. nih.gov For instance, it has been used to identify this compound as a co-formulant in plant protection products. researchgate.net

X-ray Diffraction Analysis of this compound Derivatives

While X-ray diffraction is primarily used for determining the crystal structure of solid compounds, its application to this compound itself is limited as it is a liquid at room temperature. tcichemicals.com However, X-ray diffraction studies on solid derivatives of this compound provide valuable insights into their three-dimensional structure and intermolecular interactions in the solid state. For example, the crystal structure of 4'-benzotriazol-1-yl-methyl-biphenyl-2-carbonitrile, a derivative, has been determined by X-ray crystallography. nih.gov Similarly, studies on dimorphs of 4'-amino-4-hydroxy-2'-methylbiphenyl have utilized X-ray diffraction to understand polymorphism in flexible molecules. These studies reveal details about bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure-property relationships of these materials.

Electronic Absorption and Fluorescence Spectroscopy for Conformational Studies

Electronic absorption and fluorescence spectroscopy serve as powerful tools for investigating the conformational properties of this compound, particularly the torsional angle between its two phenyl rings. The electronic properties and, consequently, the spectroscopic signatures of biphenyl (B1667301) derivatives are highly sensitive to the degree of π-conjugation across the central 1,1'-bond, which is directly governed by this dihedral angle. core.ac.uklsu.edu

In this compound, the presence of a methyl group at the ortho position introduces significant steric hindrance, forcing the molecule into a non-planar, or twisted, conformation to minimize steric strain. westmont.eduspu.edu This contrasts with biphenyl, which is nearly planar in the solid state and has a lower rotational barrier in the gas phase and solution. westmont.eduspu.edu The forced twist in this compound reduces the overlap between the π-orbitals of the two rings.

Studies on the electronic absorption spectra reveal a distinct blue-shift (a shift to shorter wavelengths) of the primary conjugation band for this compound when compared to biphenyl. core.ac.uklsu.edu This hypsochromic shift is a direct consequence of the reduced conjugation. The increased dihedral angle raises the energy of the excited state more significantly than that of the ground state, resulting in a larger energy gap for the electronic transition. lsu.edu

Fluorescence spectroscopy provides further insights into the molecule's structure. The fluorescence emission of this compound is also blue-shifted relative to biphenyl. lsu.edu Detailed studies using wavelength-resolved temperature-programmed desorption (TPD) have examined this compound in vapor-deposited adlayers. westmont.eduwestmont.edu In these experiments, a multilayer of this compound exhibits a fluorescence maximum (λmax) at approximately 310 nm, which is characteristic of its stable twisted conformation. westmont.edu Interestingly, the conformation can be influenced by the substrate. When this compound is deposited onto a planar naphthalene (B1677914) underlayer on an Al2O3 surface, a new fluorescence peak emerges at around 321 nm. westmont.edu This change is attributed to an epitaxial interaction that forces the this compound into a more planar geometry. westmont.edu

The relationship between the fluorescence wavelength and the molecular conformation has been systematically studied, allowing for the estimation of dihedral angles from spectral data. westmont.edu

Interactive Table: Fluorescence Emission of this compound in Different Environments

| Environment | Fluorescence λmax (nm) | Estimated Dihedral Angle (°) | Conformation | Reference |

| Multilayer (Neat) | ~310 | 63 (Calculated) | Twisted | westmont.edu |

| On Naphthalene Underlayer | ~321 | 37 | More Planar | westmont.edu |

Low-Energy Vibrational Spectra of this compound

Low-energy vibrational spectroscopy, encompassing far-infrared (FIR) and low-frequency Raman techniques, is crucial for characterizing the large-amplitude motions in flexible molecules like this compound. thegoodscentscompany.comacs.org The most significant of these motions is the torsional or twisting mode around the central C-C bond, which defines the molecule's conformation. acs.org

The vibrational potential energy surface of this compound is markedly different from that of unsubstituted biphenyl. The steric hindrance imposed by the ortho-methyl group creates a significantly higher barrier to rotation. spu.edu While the rotational barrier for biphenyl is less than 2 kcal/mol, the barrier for this compound is estimated to be greater than 10 kcal/mol. spu.edu This substantial energy barrier directly impacts the frequencies of the low-energy vibrations associated with the molecular frame.

Analysis of the vibrational spectra allows for the determination of the potential energy functions that govern these conformational dynamics. acs.org The gas-phase infrared spectrum of this compound shows absorption bands in the low-wavenumber region, which are expected to include the torsional and other phenyl flapping modes. nist.gov However, precise assignment of these modes requires detailed theoretical calculations and high-resolution experimental data. acs.org

Research has been conducted on the low-energy vibrational spectra of a series of flexible diphenyl molecules, including 2-phenyltoluene (an alternative name for this compound). thegoodscentscompany.com Such studies, by combining FIR and Raman spectroscopy with quantum mechanical computations, aim to map the potential energy surface and accurately determine the frequencies of the fundamental vibrations, overtones, and combination bands associated with the molecule's flexibility. acs.orgacs.org These low-frequency modes are fundamental to understanding the molecule's structural dynamics and thermodynamic properties.

Interactive Table: Representative Low-Energy Vibrational Modes for this compound

| Vibrational Mode Type | Typical Frequency Range (cm⁻¹) | Description |

| Inter-ring Torsion | < 100 | The twisting motion of one phenyl ring relative to the other around the central C-C bond. |

| Phenyl Flapping | 100 - 300 | Out-of-plane bending or "flapping" motions of the phenyl rings. |

| C-C-C Bending | 200 - 500 | In-plane and out-of-plane bending of the carbon skeleton. |

Computational Chemistry and Theoretical Modeling of 2 Methylbiphenyl